1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone
Description
Properties
IUPAC Name |
1-[2-[(4-nitrophenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-11(17)14-4-2-3-5-15(14)20-10-12-6-8-13(9-7-12)16(18)19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVMNHBAJBTQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569892 | |
| Record name | 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32437-48-2 | |
| Record name | 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Etherification of 2-Hydroxyacetophenone Derivatives with 4-Nitrobenzyl Halides
A common approach involves reacting 2-hydroxyacetophenone or its derivatives with 4-nitrobenzyl halides (e.g., 4-nitrobenzyl bromide or chloride) to form the methoxyphenyl ether intermediate. This reaction is typically conducted under basic conditions to deprotonate the phenol and promote nucleophilic substitution.
- Reaction conditions: Use of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like acetone or dimethylformamide (DMF).
- Temperature: Reflux or elevated temperatures (80–120 °C) to ensure complete conversion.
- Catalysts: Sometimes phase transfer catalysts or iodide salts (e.g., sodium iodide) are added to enhance the reaction rate and yield.
Nitration of Phenyl Ether Intermediates
The nitro group is introduced by nitration of the aromatic ring, often using a mixture of nitric acid and sulfuric acid under controlled temperature to avoid over-nitration or degradation.
- Temperature control: Typically maintained below 50 °C.
- Work-up: Quenching with water and neutralization to isolate the nitro-substituted ether.
Acetylation to Form the Ethanone Group
The acetyl group is introduced via Friedel-Crafts acylation or by reaction of the corresponding aldehyde with acetic anhydride under acidic catalysis.
- Catalysts: Sulfuric acid or Lewis acids such as aluminum chloride.
- Solvents: Often carried out neat or in solvents like dichloromethane.
- Conditions: Reflux or controlled heating to facilitate acetylation.
Alternative Synthetic Route via 2-Methoxymethyl-4-nitrophenol and Halogenoacetamide
According to a patent (EP1103542A2), a related synthetic approach involves:
- Reacting 2-methoxymethyl-4-nitrophenol with a halogenoacetamide (iodoacetamide, bromoacetamide, or chloroacetamide with iodide catalysis) in dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether.
- The reaction is conducted under reflux at 80–120 °C.
- The intermediate formed undergoes rearrangement in solvents like dimethylformamide with bases such as sodium or potassium carbonate.
- Subsequent catalytic hydrogenation with palladium on activated carbon under mild hydrogen pressure yields the desired product or related amines.
- This method emphasizes high conversion rates and minimal by-products, facilitating easier purification.
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Etherification | 2-hydroxyacetophenone + 4-nitrobenzyl halide + base | Acetone, DMF | 80–120 °C reflux | Use of iodide salts enhances reaction |
| Nitration | HNO3/H2SO4 mixture | None or dilute acid | <50 °C | Controlled to avoid over-nitration |
| Acetylation | Acetic anhydride + acid catalyst | DCM or neat | Reflux | Friedel-Crafts or acid-catalyzed |
| Halogenoacetamide reaction | 2-methoxymethyl-4-nitrophenol + iodoacetamide + iodide catalyst | Acetone or glycol ethers | 80–120 °C reflux | High conversion, minimal by-products |
| Rearrangement | Intermediate + base (Na2CO3/K2CO3) | DMF, DMAc, or NMP | 80–120 °C | Base in excess, finely powdered |
| Hydrogenation | Pd/C + H2 | Ethanol or similar | Room temp to mild heat | Yields amine salts, easy purification |
Research Findings and Optimization Notes
- Catalyst and solvent choice: Use of dipolar aprotic solvents like acetone or ethylene glycol dimethyl ether is preferred for etherification and halogenoacetamide reactions due to their ability to dissolve reactants and promote nucleophilic substitution.
- Temperature control: Maintaining reaction temperatures between 80 and 120 °C optimizes conversion while minimizing degradation.
- Iodide catalysis: Adding sodium or potassium iodide significantly improves the reactivity of less reactive halogenoacetamides (e.g., chloroacetamide), with molar ratios up to 50% being effective.
- Base selection for rearrangement: Carbonates such as sodium or potassium carbonate are effective bases, preferably finely powdered and used in 2–5 fold excess to ensure complete reaction.
- Hydrogenation step: Palladium on activated carbon under mild hydrogen pressure efficiently reduces nitro groups to amines without generating disruptive by-products, simplifying purification.
- Product isolation: The final product is often isolated as acid salts (hydrochloride or sulfate) to enhance stability and crystallinity.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and purity.
- Infrared (IR) spectroscopy identifies functional groups such as nitro and carbonyl.
- Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Advantages | Limitations |
|---|---|---|---|---|---|
| Etherification with 4-nitrobenzyl halide | 2-hydroxyacetophenone, 4-nitrobenzyl bromide, base | Acetone, DMF | 80–120 °C reflux | Straightforward, scalable | Requires halide synthesis |
| Nitration of phenyl ether | HNO3/H2SO4 | None or dilute acid | <50 °C | Direct nitro introduction | Sensitive to over-nitration |
| Acetylation (Friedel-Crafts) | Acetic anhydride, acid catalyst | DCM or neat | Reflux | Efficient acetylation | Requires acid catalyst handling |
| Halogenoacetamide reaction (patent method) | 2-methoxymethyl-4-nitrophenol, iodoacetamide, iodide catalyst | Acetone, glycol ethers | 80–120 °C reflux | High yield, minimal by-products | Multi-step, requires hydrogenation |
| Rearrangement and hydrogenation | Base (carbonate), Pd/C catalyst, H2 | DMF, ethanol | 80–120 °C (rearrangement), RT (hydrogenation) | Clean conversion, easy purification | Requires catalyst and hydrogen |
Chemical Reactions Analysis
Types of Reactions
1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reagents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO.
Major Products Formed
Reduction: 1-{2-[(4-Aminophenyl)methoxy]phenyl}ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The nitro group plays a crucial role in these interactions, often undergoing reduction to form reactive intermediates that exert the compound’s effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron-Withdrawing vs.
- Biological Activity: Thioether-linked nitroaryl compounds (e.g., indolyl-ethanone derivatives) exhibit superior antimalarial activity (pIC₅₀ > 8) compared to methoxy-linked analogs, suggesting the importance of sulfur in target binding .
- Antiproliferative Potential: Piperazine-based ethanones with sulfonyl and tetrazolyl groups (e.g., compound 7n) demonstrate notable antiproliferative activity, highlighting the role of heterocyclic moieties in medicinal chemistry .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physical Properties
| Property | 1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone | 1-(5-Nitroindol-3-yl)-2-((4-nitrophenyl)thio)ethanone | 1-[4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl]ethanone |
|---|---|---|---|
| Molecular Weight | ~318.3* | 325.3 | 520.1 |
| Solubility | Likely low (hydrophobic nitro group) | Moderate (polar thioether group) | Low (bulky sulfonyl and piperazine groups) |
| Antioxidant Activity (DPPH) | Not reported | Not applicable | Not applicable |
| Antimicrobial Activity | Potential (similar to nitroaryl analogs) | IC₅₀ = 240 nM (antimalarial) | Not reported |
| Thermal Stability | High (nitro group enhances stability) | Moderate | High (stable up to 161–163°C) |
*Calculated based on molecular formula C₁₅H₁₃NO₄.
Key Findings :
- Antimicrobial Activity: Nitroaryl compounds, including the target molecule, often exhibit broad-spectrum antimicrobial effects. For example, 1-(3,4-dihydroxy-phenyl)-2-(7-methoxy-1-methyl-β-carbolin-2-yl)-ethanone showed potent antibacterial activity against Gram-positive bacteria .
- Thermal Stability: The nitro group enhances thermal stability, as seen in crystallographic studies of similar nitro-substituted ethanones .
Biological Activity
1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone, also known as a nitrophenyl ether derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological efficacy.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H15NO3
- Molecular Weight : 285.30 g/mol
- IUPAC Name : this compound
The presence of the nitrophenyl and methoxy groups contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Cellular Interaction : The compound interacts with cellular membranes and proteins, influencing cell viability and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It may modulate oxidative stress within cells, leading to either cytotoxic or protective effects depending on the context.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study tested various concentrations against bacterial strains, yielding the following results:
| Concentration (µg/mL) | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 500 | 20 | Staphylococcus aureus |
| 250 | 15 | Escherichia coli |
| 125 | 10 | Klebsiella pneumoniae |
These results suggest a dose-dependent relationship where higher concentrations lead to increased antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assays have been performed using human cancer cell lines. The compound demonstrated varying levels of cytotoxicity with an IC50 value determined through MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 10 |
These findings indicate that the compound has potential as an anticancer agent, particularly against cervical and lung cancer cell lines.
Case Study 1: Anticancer Activity
In a controlled study, researchers investigated the effects of this compound on Bcl-2-expressing cancer cells. The compound exhibited selective growth inhibition, suggesting its potential as a therapeutic agent for cancers characterized by Bcl-2 overexpression. The study reported significant apoptosis induction in treated cells compared to controls.
Case Study 2: Anti-inflammatory Properties
Another study evaluated the anti-inflammatory properties of this compound in animal models. The results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment, supporting its potential use in inflammatory diseases.
Q & A
Q. What in silico and in vitro approaches are suitable for toxicity profiling?
- Methodological Answer :
- In Silico : Predict ADMET properties using SwissADME or ProTox-II (). Monitor nitro-group hepatotoxicity alerts.
- In Vitro : Conduct Ames tests for mutagenicity and hemolysis assays (). Compare to EPA DSSTox data ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
